molecular formula C17H12Cl2N2O B14384111 1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 88434-61-1

1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14384111
CAS No.: 88434-61-1
M. Wt: 331.2 g/mol
InChI Key: DDZKGCYDAYKORF-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring fused with a hydrazinylidene group, which is further substituted with dichloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2,5-dichloro-4-methylphenylhydrazine with naphthalene-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichloro and methyl positions, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium methoxide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted naphthalene compounds.

Scientific Research Applications

1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s hydrazinylidene group may interact with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can be compared with other similar compounds, such as:

    2,5-Dichloro-4-methylphenylhydrazine: This compound shares the dichloro and methyl substitutions but lacks the naphthalene ring, resulting in different chemical properties and applications.

    Naphthalene-2-one: This compound contains the naphthalene ring but lacks the hydrazinylidene group, leading to different reactivity and applications.

    1-(2,5-Dichlorophenyl)hydrazinylidene]naphthalen-2(1H)-one: This compound is similar but lacks the methyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88434-61-1

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

1-[(2,5-dichloro-4-methylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H12Cl2N2O/c1-10-8-14(19)15(9-13(10)18)20-21-17-12-5-3-2-4-11(12)6-7-16(17)22/h2-9,22H,1H3

InChI Key

DDZKGCYDAYKORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)Cl

Origin of Product

United States

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